

An In-depth Technical Guide to the Physicochemical Properties of Isovaleric Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isovaleric anhydride*

Cat. No.: B075134

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **isovaleric anhydride** (also known as 3-methylbutanoic anhydride), focusing on its boiling point and density. The information herein is curated for professionals in research and development who require precise data and standardized methodologies for handling and characterizing this chemical compound.

Quantitative Physicochemical Data

The accurate determination of physical constants such as boiling point and density is critical for the purification, identification, and safe handling of chemical reagents. The following table summarizes the key physical properties of **isovaleric anhydride**.

Property	Value	Conditions
Boiling Point	103-104 °C	at 24 mmHg
~213 °C	at 760 mmHg (Estimated)*	
Density	0.932 g/mL	at 20 °C[1]
Molecular Formula	C ₁₀ H ₁₈ O ₃	
Molecular Weight	186.25 g/mol [2]	
CAS Number	1468-39-9	

*The boiling point at standard atmospheric pressure (760 mmHg) is an estimation derived from the reported value at reduced pressure. Such extrapolations can be performed using a pressure-temperature nomograph, which is based on the Clausius-Clapeyron equation.

Experimental Protocols for Property Determination

The following sections detail standardized laboratory protocols for the experimental determination of boiling point and density for a liquid compound such as **isovaleric anhydride**.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3] For small sample volumes, the Thiele tube method is highly effective.

Apparatus:

- Thiele tube
- High-temperature liquid paraffin or silicone oil
- Thermometer (calibrated)
- Small test tube (e.g., ignition tube)
- Capillary tube (sealed at one end)
- Bunsen burner or other heat source

- Stand and clamps

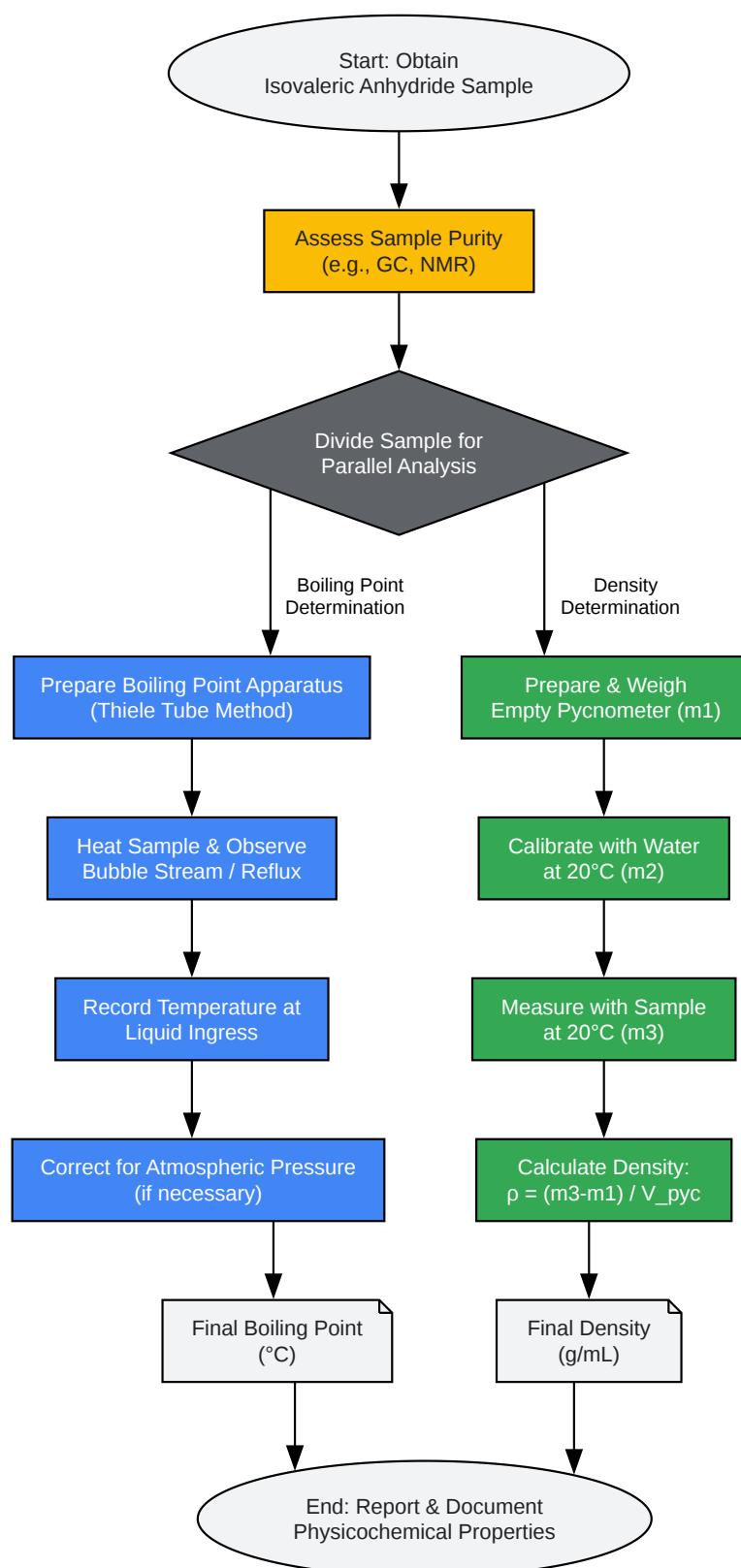
Procedure:

- Sample Preparation: Add approximately 0.5 mL of **isovaleric anhydride** to the small test tube.
- Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.
- Assembly: Attach the test tube to the thermometer using a rubber band or wire. The base of the test tube should be aligned with the thermometer's bulb.
- Heating: Clamp the thermometer assembly so that it is suspended in the Thiele tube, ensuring the heat-transfer oil is level with the top of the **isovaleric anhydride** sample. The thermometer bulb should be positioned centrally within the main body of the Thiele tube.
- Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Equilibrium: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has surpassed the external pressure.
- Measurement: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. Record this temperature.
- Verification: For accuracy, allow the apparatus to cool further, then reheat to obtain a second reading.

Density is the mass per unit volume of a substance.^[4] A pycnometer, a flask with a precisely known volume, is used for highly accurate density measurements of liquids.

Apparatus:

- Pycnometer (e.g., Gay-Lussac or Bingham type)


- Analytical balance (accurate to ± 0.0001 g)
- Thermostatic water bath
- Distilled water (for calibration)
- Acetone or other volatile solvent (for cleaning/drying)
- **Isovaleric anhydride** sample

Procedure:

- Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., chromic acid solution followed by distilled water and acetone) and ensure it is completely dry.
- Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer (including its stopper) on the analytical balance. Record this mass as m_1 .
- Calibration with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Place the pycnometer in the thermostatic water bath set to a specific temperature (e.g., 20.0 °C) until it reaches thermal equilibrium. Carefully add or remove water until the volume is precisely at the pycnometer's calibration mark. Dry the exterior of the pycnometer and weigh it. Record this mass as m_2 .
- Mass of Sample: Empty and thoroughly dry the pycnometer. Fill it with **isovaleric anhydride**, bring it to the same thermal equilibrium in the water bath (20.0 °C), adjust the volume to the mark, dry the exterior, and weigh it. Record this mass as m_3 .
- Calculation:
 - Mass of water: $m_{\text{water}} = m_2 - m_1$
 - Volume of pycnometer at 20 °C: $V = m_{\text{water}} / \rho_{\text{water}}$ (where ρ_{water} is the known density of water at 20 °C, approximately 0.99821 g/mL).
 - Mass of **isovaleric anhydride**: $m_{\text{anhydride}} = m_3 - m_1$
 - Density of **isovaleric anhydride**: $\rho_{\text{anhydride}} = m_{\text{anhydride}} / V$

Visualization of Experimental Workflow

The logical flow for determining the key physical properties of a liquid chemical like **isovaleric anhydride** is crucial for ensuring reproducible and accurate results. The following diagram illustrates this standard workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of boiling point and density of a liquid chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. Isovaleric anhydride | C10H18O3 | CID 73847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boiling point - Wikipedia [en.wikipedia.org]
- 4. Isovaleric Anhydride at 48380.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Isovaleric Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075134#isovaleric-anhydride-boiling-point-and-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com